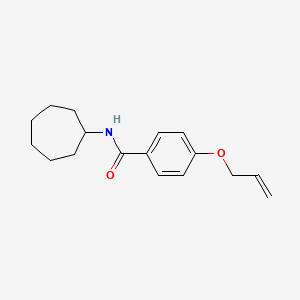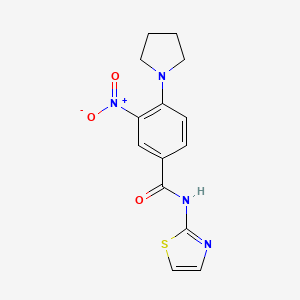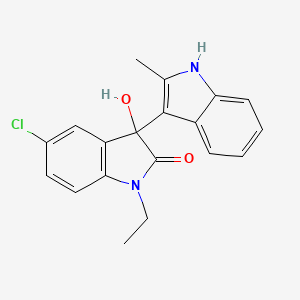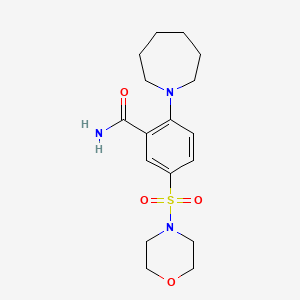
4-(allyloxy)-N-cycloheptylbenzamide
Overview
Description
4-(allyloxy)-N-cycloheptylbenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that is involved in the regulation of gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-N-cycloheptylbenzamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins in cells. This can have several effects on cellular processes, including the regulation of gene expression, cell cycle progression, and protein degradation. In cancer cells, the accumulation of acetylated proteins can lead to the induction of apoptosis and inhibition of tumor growth. In neurodegenerative disorders, the accumulation of acetylated proteins can lead to the reduction of neuroinflammation and improvement of cognitive function. In autoimmune diseases, the accumulation of acetylated proteins can lead to the reduction of inflammation and improvement of disease symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific disease being treated. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth by increasing the levels of acetylated proteins. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by increasing the levels of acetylated proteins. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms by increasing the levels of acetylated proteins.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(allyloxy)-N-cycloheptylbenzamide in lab experiments is its specificity for HDAC6, which can lead to more targeted effects on cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations, which can lead to non-specific effects on cellular processes.
Future Directions
There are several future directions for research on 4-(allyloxy)-N-cycloheptylbenzamide. One direction is the development of more potent and selective inhibitors of HDAC6 for use in clinical trials. Another direction is the investigation of the potential use of this compound in combination with other therapies for the treatment of cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the investigation of the potential use of this compound in other diseases, such as viral infections and metabolic disorders, is an area of future research.
Scientific Research Applications
4-(allyloxy)-N-cycloheptylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-cycloheptyl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-13-20-16-11-9-14(10-12-16)17(19)18-15-7-5-3-4-6-8-15/h2,9-12,15H,1,3-8,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQVZHXJZYABMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4405187.png)


![1-(2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4405213.png)
![1-[4-(3-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405224.png)

![2-[2-(4-methyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4405234.png)

![1-{3-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4405253.png)

![1-{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405260.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405265.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)
